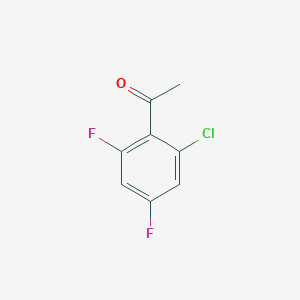
1-(2-Chloro-4,6-difluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4,6-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4,6-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4,6-difluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-chloro-4,6-difluorophenyl)ethanol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4,6-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4,6-difluorophenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(3-Chloro-2,6-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 1-(2,6-Difluorophenyl)ethanone
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
Comparison: 1-(2-Chloro-4,6-difluorophenyl)ethanone is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where others may not be as effective.
Propiedades
Fórmula molecular |
C8H5ClF2O |
|---|---|
Peso molecular |
190.57 g/mol |
Nombre IUPAC |
1-(2-chloro-4,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 |
Clave InChI |
XMSZZRSAAMAWSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


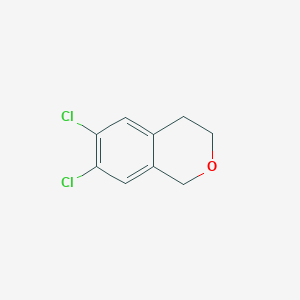
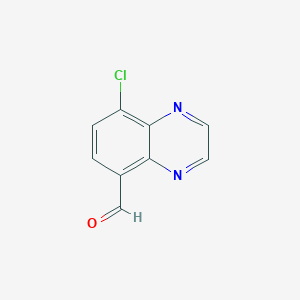
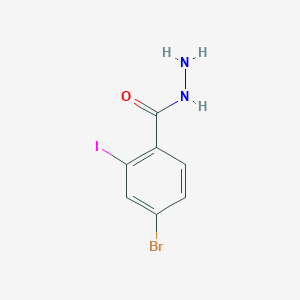
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
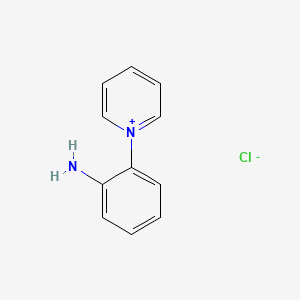

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)


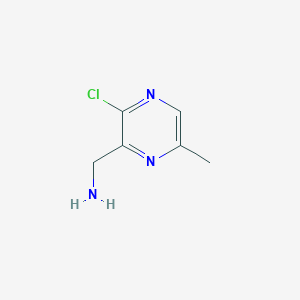
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
